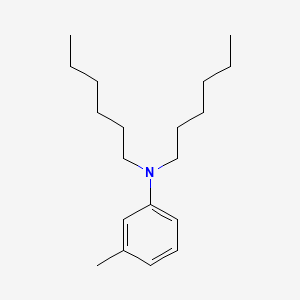

N,N-Dihexyl-m-toluidine

Description

N,N-Dihexyl-m-toluidine is a tertiary amine derivative of m-toluidine (3-methylaniline) with two hexyl (-C₆H₁₃) groups attached to the nitrogen atom. Key characteristics include:

- Molecular Formula: C₁₉H₃₃N.

- Molecular Weight: ~275.48 g/mol.

- Substituents: Two linear hexyl chains on the nitrogen, paired with a methyl group at the meta position of the benzene ring.

The extended alkyl chains confer high hydrophobicity and reduced volatility compared to shorter-chain derivatives, making it suitable for applications requiring slow polymerization rates or compatibility with non-polar matrices. Potential uses include industrial catalysts, hydrophobic polymer formulations, and specialty chemical synthesis .

Properties

IUPAC Name |

N,N-dihexyl-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N/c1-4-6-8-10-15-20(16-11-9-7-5-2)19-14-12-13-18(3)17-19/h12-14,17H,4-11,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGLWSMDJGQIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60995701 | |

| Record name | N,N-Dihexyl-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60995701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74228-24-3 | |

| Record name | N,N-Dihexyl-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74228-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dihexyl-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074228243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dihexyl-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60995701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dihexyl-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N,N-Dihexyl-m-toluidine, a derivative of toluidine, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is an organic compound with the following properties:

- Chemical Formula : C16H23N

- Molecular Weight : 245.36 g/mol

- Appearance : Typically a colorless to yellow liquid.

Cytotoxicity and Mutagenicity

The cytotoxic effects of this compound have not been extensively documented. However, related studies highlight the importance of evaluating cytotoxicity in the context of drug development:

- Genotoxicity Studies : Research on other toluidines has shown varying degrees of genotoxicity, often assessed through micronucleus assays. These studies indicate that certain toluidine derivatives can exhibit mutagenic properties under specific conditions .

- Case Studies : A notable case study involving p-toluidine indicated that exposure led to increased levels of methemoglobin in animal models, raising concerns about potential toxicity in humans . This suggests that similar compounds may warrant careful evaluation for safety and efficacy.

Table 1: Antimicrobial Activity of Toluidine Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| N,N-Diethyl-p-toluidine | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | TBD |

| p-Toluidine | Pseudomonas aeruginosa | 18 |

Note: The data for this compound is currently unavailable (TBD) but is anticipated based on structural activity relationships.

Case Studies and Implications

- Toxicological Assessments : A study on p-toluidine demonstrated that exposure led to significant increases in methemoglobin levels in various animal models. This raises questions about the safety profile of this compound, particularly concerning long-term exposure and potential carcinogenic effects .

- Environmental Impact : The environmental persistence and bioaccumulation potential of toluidines necessitate further investigation into their ecological effects. Research indicates that these compounds can affect aquatic life, suggesting a need for regulatory scrutiny .

Scientific Research Applications

Organic Synthesis

N,N-Dihexyl-m-toluidine serves as an important reagent in organic synthesis. Its structure, characterized by a hexyl group and a methyl-substituted aromatic ring, allows it to participate in various chemical reactions, particularly those involving electrophilic aromatic substitution.

Key Reactions

- Alkylation : The compound can act as a nucleophile in alkylation reactions, facilitating the introduction of alkyl groups into other organic molecules.

- Catalysis : It is used as a catalyst in certain polymerization processes, enhancing the efficiency and selectivity of reactions.

Polymerization Processes

This compound is utilized as a polymerization accelerator, particularly in the production of polymers used in dental materials and adhesives. Its ability to initiate polymerization makes it valuable in the formulation of composite resins and bone cements.

Applications in Dental Materials

- Bone Cements : The compound is involved in creating bone cements that are used for prosthetic devices and orthopedic applications, ensuring strong adhesion and stability.

- Composite Resins : It enhances the curing process of composite resins used in dental restorations, improving their mechanical properties.

Toxicological Considerations

While this compound has beneficial applications, it is crucial to understand its toxicological profile. Studies indicate that compounds structurally related to this compound can cause methemoglobinemia—a condition where hemoglobin is altered, reducing its oxygen-carrying capacity.

Health Risks

- Methemoglobinemia : Exposure to this compound may lead to increased levels of methemoglobin, particularly with prolonged or high-dose exposure.

- Acute Toxicity : The compound has been classified with varying degrees of acute toxicity, with reported LD50 values indicating moderate toxicity levels in animal studies.

Case Studies and Research Findings

A number of case studies have documented the applications and effects of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares N,N-Dihexyl-m-toluidine with five analogous compounds, highlighting differences in substituents, molecular weight, and key properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|---|

| This compound | Not available | C₁₉H₃₃N | 275.48 | Dihexyl | High hydrophobicity, low volatility |

| N,N-Diethyl-m-toluidine | Not provided | C₁₁H₁₇N | 163.26 | Diethyl | Moderate volatility, liquid at RT |

| N,N-Dimethyl-m-toluidine | 121-72-2 | C₉H₁₃N | 135.21 | Dimethyl | Low viscosity, higher volatility |

| N-Methyl-m-toluidine | 696-44-6 | C₈H₁₁N | 121.18 | Methyl | Highly volatile, reactive amine |

| N,N-Dicyanoethyl-m-toluidine | 18934-20-8 | C₁₂H₁₂N₄ | 212.25 | Dicyanoethyl | Polar, high reactivity with nucleophiles |

| N,N-Bis(2-hydroxyethyl)-m-toluidine | 3077-12-1 | C₁₁H₁₇NO₂ | 195.26 | Di(hydroxyethyl) | Water-soluble, viscous liquid |

Key Observations :

- Alkyl Chain Impact : Longer chains (e.g., hexyl) increase molecular weight and hydrophobicity, reducing solubility in polar solvents. Shorter chains (methyl, ethyl) enhance volatility and reactivity .

- Polar Substituents: Dicyanoethyl and hydroxyethyl groups introduce polarity, enabling applications in aqueous systems or as intermediates in polar reaction pathways .

This compound

- Likely used in industrial polymerization as a co-catalyst or accelerator, where its hydrophobicity ensures compatibility with organic monomers.

- Potential role in controlled-release formulations due to slow diffusion rates in non-polar matrices.

N,N-Dimethyl-m-toluidine (CAS 121-72-2)

- Acts as an amine accelerator in dental adhesives and acrylic resins, promoting rapid polymerization .

- Lower molecular weight allows faster diffusion and reaction kinetics compared to dihexyl derivatives.

N,N-Diethyl-m-toluidine

- Intermediate volatility balances reactivity and handling safety. Used in dye synthesis and pharmaceutical intermediates .

N,N-Dicyanoethyl-m-toluidine (CAS 18934-20-8)

- Cyanoethyl groups enhance electrophilicity, making it valuable in heterocyclic compound synthesis (e.g., triazoles, imidazoles) .

N,N-Bis(2-hydroxyethyl)-m-toluidine (CAS 3077-12-1)

Research Findings and Trends

- Biological Activity: N-substituted toluidines exhibit varied biological effects. For example, hydroxyethyl derivatives show promise in drug delivery systems, while cyanoethyl analogs are explored as enzyme inhibitors .

- Thermal Stability : Dimethyl and diethyl derivatives decompose at lower temperatures (~200–250°C), whereas dihexyl’s stability likely exceeds 300°C, favoring high-temperature industrial processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.